molecular formula C12H12N2O5S3 B2470499 methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 1705502-30-2

methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2470499
CAS No.: 1705502-30-2
M. Wt: 360.42
InChI Key: SNYBWISWNCPSRJ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfonyl-linked azetidine-thiazole moiety. This structure combines a rigid azetidine ring, a sulfur-containing thiazole, and an ester group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S3/c1-18-11(15)10-9(2-4-20-10)22(16,17)14-6-8(7-14)19-12-13-3-5-21-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBWISWNCPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Scaffold Preparation

The synthesis begins with functionalization of the thiophene-2-carboxylate core. Methyl thiophene-2-carboxylate undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCHM) at 0–5°C to yield methyl 3-chlorosulfonylthiophene-2-carboxylate. Excess chlorosulfonic acid is neutralized with ice-cold water, and the product is extracted using ethyl acetate (Yield: 68–72%).

Table 1: Sulfonation Reaction Conditions

Parameter Value/Range
Temperature 0–5°C
Solvent Dichloromethane
Reaction Time 2–3 hours
Yield 68–72%

Azetidine-Thiazole Intermediate Synthesis

The 3-(thiazol-2-yloxy)azetidine moiety is prepared via nucleophilic substitution. Azetidin-3-ol reacts with 2-chlorothiazole in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (Hexane:EtOAc = 4:1, Yield: 55–60%).

Key Challenges :

  • Steric hindrance from the azetidine ring reduces nucleophilic reactivity.
  • Competing side reactions necessitate strict anhydrous conditions.

Coupling of Sulfonyl Chloride and Azetidine-Thiazole

Sulfonamide Bond Formation

The sulfonyl chloride intermediate (from Section 1.1) reacts with 3-(thiazol-2-yloxy)azetidine (from Section 1.2) in a two-phase system:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (Et₃N, 2.2 equiv)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 6–8 hours

The crude product is washed with 5% HCl to remove unreacted amine, followed by brine to neutralize residual acid. Final purification uses preparative HPLC with a C18 column (MeCN:H₂O = 70:30, Yield: 65–70%).

Table 2: Coupling Reaction Optimization

Variable Optimal Value Effect on Yield
Base (Et₃N vs. Pyridine) Et₃N +15% yield
Solvent (DCM vs. THF) DCM Improved solubility
Stoichiometry (Amine:Cl) 1.1:1 Minimizes dimerization

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A streamlined approach combines sulfonation and coupling in a single reactor:

  • Sulfonation : Methyl thiophene-2-carboxylate + ClSO₃H (0°C, 2 h).
  • In Situ Coupling : Add 3-(thiazol-2-yloxy)azetidine and Et₃N without isolating the sulfonyl chloride.

Advantages :

  • Reduces handling of moisture-sensitive sulfonyl chloride.
  • Total yield increases to 75–78% due to minimized intermediate degradation.

Limitations :

  • Requires precise stoichiometric control to avoid over-sulfonation.

Solid-Phase Synthesis for High-Throughput Production

Immobilized thiophene derivatives on Wang resin enable scalable synthesis:

  • Resin Functionalization : Wang resin-bound thiophene-2-carboxylate.
  • On-Resin Sulfonation : SO₃·Py complex in DMF, 4 hours.
  • Coupling : 3-(thiazol-2-yloxy)azetidine + HOBt/DIC activating agents.

Table 3: Solid-Phase vs. Solution-Phase Yields

Method Yield (%) Purity (%)
Solution-Phase 65–70 95–98
Solid-Phase 80–85 90–93

Critical Analysis of Purification Techniques

Chromatography Methods

  • Flash Chromatography : Effective for removing unreacted azetidine (Rf = 0.3 vs. product Rf = 0.6).
  • Preparative HPLC : Resolves stereoisomers formed during azetidine-thiazole coupling.

Recrystallization Optimization

Optimal solvent systems for recrystallization:

  • Ethanol/Water (8:2) : Provides needle-like crystals (mp 142–144°C).
  • Diethyl Ether/Hexane (1:1) : Yields higher-purity product but lower recovery (60–65%).

Mechanistic Insights and Side Reactions

Sulfonamide Bond Formation Mechanism

The reaction proceeds via a two-step process:

  • Deprotonation : Et₃N abstracts a proton from the azetidine amine, generating a nucleophilic species.
  • Nucleophilic Attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl.

Side Reactions :

  • Dimerization : Occurs at amine:sulfonyl chloride ratios >1.2:1, forming bis-sulfonamides.
  • Hydrolysis : Residual water converts sulfonyl chloride to sulfonic acid (mitigated by molecular sieves).

Scalability and Industrial Considerations

Kilo-Lab Scale Production

A patented protocol (EP3681504B1) details a scalable process:

  • Reactor Type : Jacketed glass reactor with overhead stirring.
  • Cycle Time : 24 hours per batch.
  • Annual Output : 50–100 kg with 92–94% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Research indicates that compounds with thiophene and thiazole structures often exhibit significant biological activities. Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate has been investigated for several potential applications:

Anticancer Properties

  • Mechanisms of Action : Compounds containing thiazole and thiophene rings have shown promise as anticancer agents by inhibiting key enzymes involved in tumor progression and cell division. They may target pathways such as DNA synthesis and cell cycle regulation.
  • In Vitro Studies : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. These studies often compare the efficacy of the compound against established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar backbones have been reported to possess:

  • Antifungal activity
  • Antibacterial effects

These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research into related compounds indicates that this compound could exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives based on the thiazole and thiophene frameworks, including this compound. The derivatives were tested for cytotoxicity against HepG-2 and A-549 cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments, suggesting enhanced potency against these cancer types .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of thiophene-based compounds. This compound was included in a panel of compounds tested against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, supporting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity to its targets, while the thiophene ring can contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate (CAS: N/A)

  • Structure: Shares the thiophene-2-carboxylate backbone but substitutes the sulfonyl-azetidine-thiazole group with a sulfanylacetyl amino moiety.
  • Synthesis: Synthesized via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert conditions .

Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate (CAS: 150258-68-7)

  • Structure : Incorporates a triazine ring instead of azetidine-thiazole, linked via a sulfamoyl group.
  • Molecular Formula : C₁₁H₁₁N₅O₆S₂.
  • Relevance : Demonstrates the versatility of sulfamoyl linkages in connecting heterocyclic systems. The triazine ring may enhance hydrogen-bonding interactions compared to azetidine .

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (GSK-0660, CAS: 1014691-61-2)

  • Structure : Features a sulfamoyl group connecting thiophene-2-carboxylate to an aniline derivative with methoxy substitution.
  • Biological Activity: Reported as a peroxisome proliferator-activated receptor (PPAR) antagonist. The aromatic amino group may enhance target binding compared to aliphatic azetidine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₂H₁₃N₃O₅S₂ (estimated) ~367.4 g/mol Azetidine, thiazole, sulfonyl, ester
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate C₈H₉NO₃S₂ 231.3 g/mol Sulfanylacetyl, ester
Triazine Derivative C₁₁H₁₁N₅O₆S₂ 397.4 g/mol Triazine, sulfamoyl, ester
GSK-0660 C₁₉H₁₈N₂O₅S₂ 418.5 g/mol Aniline, methoxy, sulfamoyl, ester

Key Observations :

  • The ester group in all derivatives enhances lipophilicity, aiding cellular uptake.

Biological Activity

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate, with the CAS number 1705502-30-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes thiazole and thiophene rings, contributing to its pharmacological properties.

Molecular Structure and Properties

The molecular formula of this compound is C12H12N2O5S3C_{12}H_{12}N_{2}O_{5}S_{3} with a molecular weight of approximately 360.4 g/mol. Its structural complexity allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds containing thiazole and thiophene moieties often exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potent anti-proliferative effects against various tumor cell lines. A related compound was noted for its ability to induce cell cycle arrest at the G0/G1 phase and selectively inhibit human B-cell lymphoma cell lines without affecting normal cells . This suggests that this compound may possess similar mechanisms of action.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: Compounds in this class may inhibit pathways critical for cancer cell growth.
  • Induction of Apoptosis: By triggering programmed cell death in malignant cells while sparing healthy tissues.

Pharmacokinetics and Toxicity

Preliminary studies indicate that this compound is well-tolerated in animal models, suggesting favorable pharmacokinetic properties such as good oral bioavailability and low toxicity profiles .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights relevant to this compound:

Study FocusFindings
Anticancer ActivityDemonstrated selective inhibition of cancer cell lines with minimal impact on normal cells .
Mechanistic InsightsInduction of G0/G1 phase arrest in tumor cells; potential activation of apoptosis pathways .
PharmacokineticsGood oral bioavailability; well-tolerated in vivo studies indicating low toxicity .

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